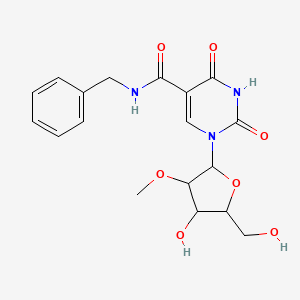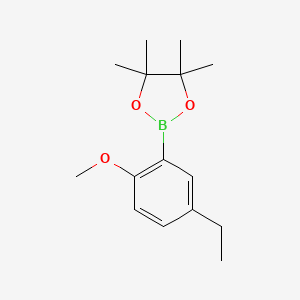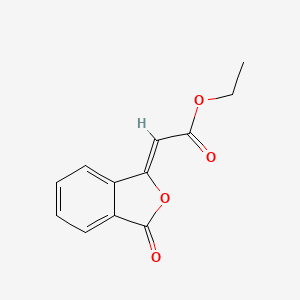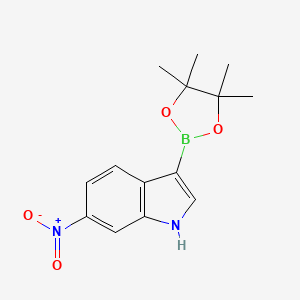
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide is a synthetic organic compound with a complex structure that includes a sulfinyl group, an oxazolidine ring, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfinyl Group: The 4-methylsulfinylphenyl group can be introduced through sulfoxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amide Bond Formation: The final step involves coupling the oxazolidine derivative with a carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide can be used as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.
Biology
This compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxazolidine ring, which is a known pharmacophore in several bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The amide linkage and sulfinyl group are common features in many drug molecules, suggesting possible applications in drug design.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
Wirkmechanismus
The mechanism of action of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis by targeting specific enzymes. The oxazolidine ring could interact with biological targets, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide: can be compared with other oxazolidine derivatives, such as linezolid, which is an antibiotic.
Sulfinylphenyl derivatives: Compounds like sulfinpyrazone, which is used as a uricosuric agent.
Uniqueness
What sets this compound apart is the combination of the oxazolidine ring and the sulfinyl group, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C13H16N2O4S |
|---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide |
InChI |
InChI=1S/C13H16N2O4S/c1-20(18)10-4-2-9(3-5-10)15-13(17)11(16)8-12-14-6-7-19-12/h2-5,12,14H,6-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
PNCCJVROULREIR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)





![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)







